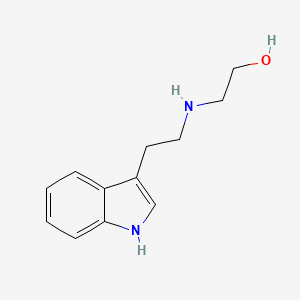

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol

概要

説明

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in various natural compounds, including tryptophan and indole-3-acetic acid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, a common synthetic route involves the reaction of indole-3-acetaldehyde with ethanolamine under reflux conditions .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity .

化学反応の分析

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or propargyl bromides. For example:

-

Propargylation : In DMF with NaH as a base, the amine reacts with propargyl bromide to form N-propargyl derivatives. This method aligns with protocols used for similar indole-ethylamine structures .

-

Benzylation : Using benzyl halides and KOH in acetone, alkylation proceeds efficiently, as demonstrated in analogous indole-based systems .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | DMF, NaH, 0°C → RT | N-Propargyl derivative | 98% | |

| Benzyl chloride | KOH (aq), acetone, RT | N-Benzyl-2-(1H-indol-3-yl)ethylaminoethanol | 61% |

Acylation Reactions

The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides:

-

Benzoylation : Treatment with benzoyl chloride in DMF and triethylamine yields N-benzoyl derivatives. This parallels the synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide intermediates .

-

Isobutyrylation : Using isobutyryl chloride and Et₃N, the amine forms stable amides, as seen in indole-based drug candidates .

Key Conditions : Acylation typically requires inert atmospheres (N₂) and aprotic solvents (DMF, THF) .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 2- or 5-positions:

-

Nitration : Reaction with nitric acid/acetic acid introduces nitro groups, though regioselectivity depends on directing groups .

-

Formylation : Vilsmeier-Haack formylation (POCl₃, DMF) generates 5-formylindole derivatives, crucial for further functionalization .

Example : Nitration of the indole ring in 2-((2-(1H-indol-3-yl)ethyl)amino)ethanol yields 5-nitro derivatives, which are precursors for reduced amine analogs .

Diazotization and Azo Coupling

The primary amine forms diazonium salts under acidic conditions (HCl, NaNO₂), enabling coupling with electron-rich aromatics:

-

Azo Dye Synthesis : Reaction with 3-aminophenol produces 2-((2-(1H-indol-3-yl)ethyl)diazinyl)-5-aminophenol, confirmed by UV-Vis and NMR .

Mechanism :

Esterification and Etherification

The hydroxyl group participates in esterification or etherification:

-

Ester Formation : Reaction with acetyl chloride in pyridine yields acetate esters.

-

Ether Synthesis : Using alkyl halides and NaOH, ethers like 2-((2-(1H-indol-3-yl)ethyl)amino)ethyl methyl ether form .

Note : Transesterification may occur if methanol/NaOMe is used instead of ethanol/NaOEt .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines:

-

With Indole-3-carboxaldehyde : Condensation in ethanol/acetic acid yields N′-(1H-indol-3-ylmethylene) derivatives, structurally confirmed by X-ray crystallography .

Conditions : Catalytic acid (e.g., AcOH), reflux in ethanol .

Complexation with Metal Ions

The compound acts as a ligand for transition metals (Ni²⁺, Pd²⁺, Pt⁴⁺, Au³⁺) via its amine and hydroxyl groups:

-

Ni(II) Complex : Forms octahedral [Ni(L)(H₂O)₂]·H₂O, characterized by magnetic susceptibility (μ = 3.2 BM) and UV-Vis spectra (λₘₐₓ = 278 nm) .

Table 2: Metal Complexes

| Metal Ion | Stoichiometry | Geometry | Application | Source |

|---|---|---|---|---|

| Ni²⁺ | [Ni(L)(H₂O)₂]·H₂O | Octahedral | Anticancer studies | |

| Au³⁺ | [Au(L)Cl₃] | Square planar | Catalysis |

Oxidation and Reduction

科学的研究の応用

Antidepressant Activity

Research indicates that this compound may enhance serotonin neurotransmission, making it a potential candidate for treating mood disorders such as depression. It has been linked to the activation of the 5-HT_1F receptor, which is associated with improved mood regulation and alleviation of depressive symptoms .

Migraine Treatment

The compound has shown promise in the prophylactic treatment of migraines. Its ability to modulate serotonin pathways suggests that it could effectively reduce the frequency and intensity of migraine attacks . The formulation of this compound in pharmaceutical preparations has been explored for this application.

Anticancer Properties

Studies have demonstrated that derivatives of indole, including 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, exhibit anticancer activity. These compounds have been evaluated for their efficacy against various cancer cell lines, indicating potential use in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets at the molecular level. These studies help elucidate its binding affinity and specificity towards various receptors implicated in disease processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of indole derivatives has been extensively studied to optimize their pharmacological profiles. Modifications to the indole structure can enhance potency and selectivity for desired biological targets, which is crucial for developing effective therapeutic agents .

Case Studies

作用機序

The mechanism of action of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol involves its interaction with various molecular targets, including receptors and enzymes. It can modulate signaling pathways by binding to specific receptors, influencing cellular responses .

類似化合物との比較

Similar Compounds

2-(1H-Indol-3-yl)ethanamine: An alkaloid found in plants and fungi, similar in structure but lacks the ethanolamine group.

2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with different substituents, showing varied biological activities.

Uniqueness

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is unique due to its specific structure, which combines an indole ring with an ethanolamine group, providing distinct chemical and biological properties .

生物活性

The compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol , often referred to as Indole Ethanolamine , is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate amine reagents. Various methodologies have been reported, emphasizing the importance of reaction conditions and reagent selection in optimizing yield and purity.

Anticancer Activity

Research indicates that indole derivatives exhibit notable anticancer properties. For instance, a study reported the synthesis of several indole derivatives, including those related to this compound, and evaluated their cytotoxic effects against various cancer cell lines using the MTT assay. The results demonstrated significant activity against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells) with varying IC50 values, as shown in Table 1.

Table 1: IC50 Values of Indole Derivatives Against Cancer Cell Lines

| Compound | HeLa (µg/mL) | HepG2 (µg/mL) | Vero (µg/mL) |

|---|---|---|---|

| Tryptamine | 275.26 | 149.08 | 193.64 |

| Indole Ethanolamine | 64.00 | 154.60 | 247.19 |

| Other Derivatives | Various | Various | Various |

The compound exhibited an IC50 value of 64 µg/mL against HeLa cells, indicating substantial anticancer potential compared to other derivatives tested .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, revealing that certain derivatives showed effective inhibition.

Table 2: MIC Values of Indole Derivatives Against Bacterial Strains

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Indole Ethanolamine | E. coli | 250 |

| Indole Ethanolamine | B. subtilis | 250 |

The compound demonstrated an MIC of 250 µg/mL against both E. coli and B. subtilis, indicating moderate antibacterial efficacy .

The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. For example, compounds similar to this compound have been shown to modulate serotonin receptors (5-HT1A and 5-HT2), which are implicated in numerous physiological processes including mood regulation and cell growth .

Case Studies

Several studies have focused on the therapeutic potential of indole derivatives:

- Anticancer Studies : A study highlighted that certain indole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, suggesting a mechanism involving programmed cell death .

- Antibacterial Efficacy : Another investigation demonstrated that indole-based compounds effectively inhibited biofilm formation in Staphylococcus aureus, showcasing their potential as novel antibacterial agents .

特性

IUPAC Name |

2-[2-(1H-indol-3-yl)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOGCVUPZSAKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493801 | |

| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37465-61-5 | |

| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。